3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Overview
Description
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline-2,4-dione core, which is known for its diverse biological activities, and a piperazine moiety substituted with a fluorophenyl group, enhancing its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Mannich reaction, where piperazine derivatives react with formaldehyde and other substrates to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities.
Scientific Research Applications
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. It acts as an inhibitor of human equilibrative nucleoside transporters, particularly ENT2, by binding irreversibly and non-competitively . This inhibition affects nucleotide synthesis and adenosine regulation, which are crucial for various cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound also features a fluorophenyl-piperazine moiety and exhibits similar inhibitory effects on nucleoside transporters.
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity, this compound shares structural similarities with the quinazoline derivative.
Uniqueness
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of a quinazoline-2,4-dione core and a fluorophenyl-piperazine moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-16-6-2-4-8-18(16)24-11-13-25(14-12-24)19(27)9-10-26-20(28)15-5-1-3-7-17(15)23-21(26)29/h1-8H,9-14H2,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPOVMOVPQCBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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